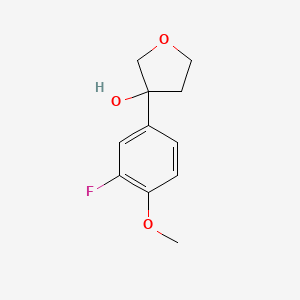

3-(3-Fluoro-4-methoxyphenyl)oxolan-3-ol

Description

3-(3-Fluoro-4-methoxyphenyl)oxolan-3-ol is a fluorinated oxolane derivative featuring a substituted phenyl group at the 3-position of the oxolane (tetrahydrofuran) ring. The compound’s structure combines a polar oxolane ring with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring.

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-14-10-3-2-8(6-9(10)12)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWQCSVQMMIABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCOC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(3-Fluoro-4-methoxyphenyl)oxolan-3-ol, enabling comparative analysis of their properties and applications.

3-(Propan-2-yl)oxolan-3-ol

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- Key Features: This compound substitutes the 3-fluoro-4-methoxyphenyl group with an isopropyl group. It is primarily used as a building block in organic synthesis due to its simpler structure and lower steric hindrance.

[3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol

- Molecular Formula: C₁₂H₁₆FNO₂

- Molecular Weight : 225.26 g/mol

- Key Features : Replacing the oxolane ring with a pyrrolidine ring increases nitrogen-based reactivity and conformational flexibility. The hydroxymethyl group enhances hydrogen-bonding capacity, making it valuable in drug discovery (e.g., as a chiral intermediate or bioactive scaffold).

[(3R)-3-Fluorooxolan-3-yl]methanol

- Molecular Formula : C₅H₉FO₂

- Molecular Weight : 120.12 g/mol

- Key Features : This compound retains the fluorinated oxolane core but lacks the methoxyphenyl group. The stereochemistry (R-configuration) and smaller size result in lower molecular weight and distinct solubility profiles, favoring applications in asymmetric synthesis.

3-(3-Fluoro-4-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Ethyl Ester

- Molecular Formula : C₁₃H₁₂FN₂O₃

- Molecular Weight : ~272.25 g/mol (estimated)

- This compound may serve as a precursor in agrochemical or medicinal chemistry.

Comparative Data Table

Key Research Findings and Functional Insights

- Electronic Effects: The 3-fluoro-4-methoxyphenyl group in the target compound balances electron withdrawal (F) and donation (OCH₃), modulating aromatic electrophilicity. This contrasts with non-fluorinated analogs (e.g., 3-(propan-2-yl)oxolan-3-ol), which lack such electronic complexity .

- Bioactivity: Pyrrolidine derivatives (e.g., [3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol) exhibit enhanced interaction with biological targets (e.g., enzymes, receptors) due to nitrogen’s lone pair and ring flexibility, whereas oxolane derivatives may prioritize metabolic stability .

- Stereochemical Influence: The (R)-configuration in [(3R)-3-Fluorooxolan-3-yl]methanol highlights the role of chirality in asymmetric catalysis or enantioselective drug design, a feature absent in the target compound .

- Agrochemical Potential: Pyrazole-based derivatives (e.g., ) are often explored as herbicides or fungicides due to their heterocyclic reactivity, suggesting the target compound’s phenyl-oxolane structure could be optimized for similar uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.